1-(3,5-Dichloropyridin-4-yl)ethanol
Overview
Description
1-(3,5-Dichloropyridin-4-yl)ethanol is a chemical compound with the molecular formula C7H7Cl2NO and a molecular weight of 192.04 g/mol . It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and an ethanol group at position 4. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dichloropyridin-4-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3,5-dichloropyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichloropyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products:
Oxidation: Formation of 3,5-dichloropyridine-4-carboxylic acid.
Reduction: Formation of 1-(3,5-dichloropyridin-4-yl)methanamine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Dichloropyridin-4-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloropyridin-4-yl)ethanol involves its interaction with specific molecular targets. The ethanol group can form hydrogen bonds with various biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(3,5-Dichloropyridin-4-yl)ethanol can be compared with other similar compounds, such as:
3,5-Dichloropyridine: Lacks the ethanol group, making it less versatile in certain chemical reactions.
4-Bromo-3,5-dichloropyridine: Contains a bromine atom instead of an ethanol group, leading to different reactivity and applications.
3,4,5-Trichloropyridine: Contains an additional chlorine atom, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the pyridine ring with chlorine substitutions and an ethanol group, providing a balance of reactivity and stability that is valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(3,5-dichloropyridin-4-yl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPDCYCCMCEYQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.